molecular formula C8H12O B14549879 Cyclopentanone, 3-(1-methylethenyl)-, (R)- CAS No. 61860-65-9

Cyclopentanone, 3-(1-methylethenyl)-, (R)-

Cat. No.: B14549879
CAS No.: 61860-65-9
M. Wt: 124.18 g/mol
InChI Key: AWHHACPFOHSVDE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanone, 3-(1-methylethenyl)-, ®- is an organic compound with the molecular formula C8H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of cyclopentanone, where a 3-(1-methylethenyl) group is attached to the cyclopentanone ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 3-(1-methylethenyl)-, ®- can be synthesized through several methods. One common method involves the reaction of cyclopentanone with isopropenyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanone, 3-(1-methylethenyl)-, ®- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize the yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-(1-methylethenyl)-, ®- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

Cyclopentanone, 3-(1-methylethenyl)-, ®- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopentanone, 3-(1-methylethenyl)-, ®- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It can also interact with receptors and other biomolecules, influencing biological processes and pathways. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: An organic compound with a similar structure but with a six-membered ring instead of a five-membered ring.

    Cyclopentanone: The parent compound of Cyclopentanone, 3-(1-methylethenyl)-, ®-, without the 3-(1-methylethenyl) group.

Uniqueness

Cyclopentanone, 3-(1-methylethenyl)-, ®- is unique due to its chiral nature and the presence of the 3-(1-methylethenyl) group. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. Its chirality allows for enantioselective reactions, making it valuable in asymmetric synthesis and other applications where stereochemistry is important.

Properties

CAS No.

61860-65-9

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3R)-3-prop-1-en-2-ylcyclopentan-1-one

InChI

InChI=1S/C8H12O/c1-6(2)7-3-4-8(9)5-7/h7H,1,3-5H2,2H3/t7-/m1/s1

InChI Key

AWHHACPFOHSVDE-SSDOTTSWSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC(=O)C1

Canonical SMILES

CC(=C)C1CCC(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.